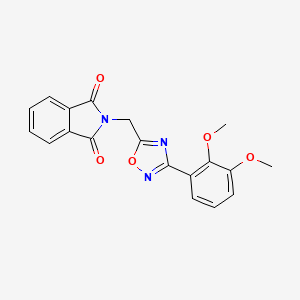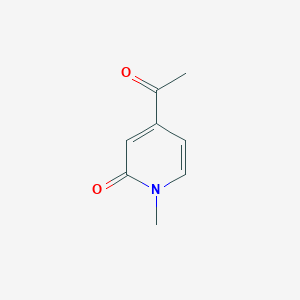
2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two chlorine atoms and an amide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a pyrrolidine ring. The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
The chemical reactions of this compound could involve the pyrimidine ring, the pyrrolidine ring, the chlorine atoms, or the amide group. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favouring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of novel compounds with potential biological activity. For instance, the synthesis and antimicrobial evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings using a starting material show promise as antimicrobial agents (Hossan et al., 2012). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the potential therapeutic applications of these compounds (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
The search results also include studies on compounds with potential therapeutic applications. For instance, N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy highlight the therapeutic potential of pyrimidine derivatives in neurological disorders (Amato et al., 2011). This study emphasizes the importance of chemical synthesis and biological evaluation in the development of new treatments for chronic conditions.
Antimicrobial Activity
The antimicrobial activity of synthesized compounds is a recurring theme in the search results. The synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents demonstrates the ongoing research efforts to develop new antimicrobial compounds to combat resistant strains of bacteria and fungi (Attia et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of action
Pyrimidines and benzamides are known to interact with a variety of biological targets. For instance, some pyrimidine derivatives have been found to inhibit enzymes like α-amylase . Benzamides, on the other hand, have been used as inhibitors of histone deacetylase, a key enzyme involved in the regulation of gene expression .
Mode of action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds such as hydrogen bonds and hydrophobic interactions. This can lead to changes in the conformation and activity of the target proteins .
Biochemical pathways
The exact pathways affected by “2,5-dichloro-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide” would depend on its specific targets. Given the known targets of pyrimidines and benzamides, it’s possible that this compound could affect pathways related to carbohydrate metabolism and gene expression .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure. Pyrimidines and benzamides, due to their aromatic nature, are likely to be well absorbed and may undergo extensive metabolism in the body. The presence of the dichloro and pyrrolidinyl groups in “this compound” could potentially affect its pharmacokinetic properties .
Result of action
The molecular and cellular effects of “this compound” would be determined by its mode of action and the specific pathways it affects. For instance, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the activity of “this compound” could be affected by the pH of its environment, as this can influence the ionization state of the compound .
Propiedades
IUPAC Name |
2,5-dichloro-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(17)11(7-10)15(22)20-13-8-14(19-9-18-13)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJUQYUXDLMIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B2688623.png)

![2-(azetidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2688627.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2688631.png)


![ethyl 3-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2688637.png)
![Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-](/img/structure/B2688638.png)
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1,4-Dimethyl 2-[(4-{2-[7-(methoxycarbonyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2688641.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)

